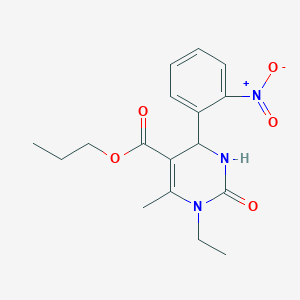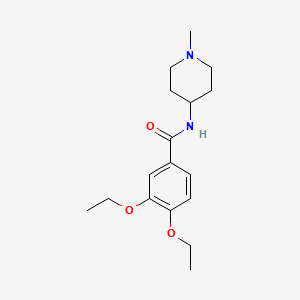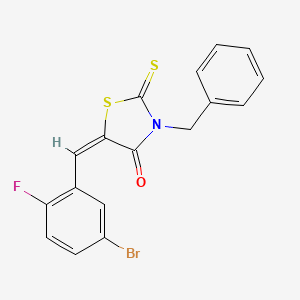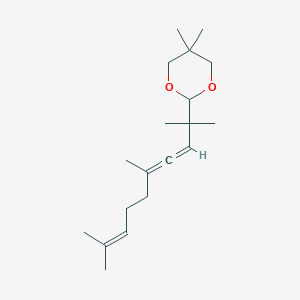
1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPC is a pyrrolidine derivative, which is a class of compounds known for their diverse biological activities.
科学的研究の応用
1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is its anticancer activity. Several studies have reported that 1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide exhibits potent anticancer activity against a wide range of cancer cell lines. The mechanism of action of 1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the induction of apoptosis, inhibition of cell proliferation, and disruption of the cell cycle.
1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been studied for its potential application in the treatment of Alzheimer's disease. Studies have reported that 1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide exhibits neuroprotective activity by inhibiting the aggregation of amyloid-β peptides, which are known to play a key role in the pathogenesis of Alzheimer's disease.
作用機序
The mechanism of action of 1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the inhibition of various enzymes and proteins that are involved in the regulation of cell proliferation, apoptosis, and the cell cycle. 1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for the progression of the cell cycle. 1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to exhibit several biochemical and physiological effects. Studies have reported that 1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide exhibits potent antioxidant activity, which is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. 1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
実験室実験の利点と制限
One of the major advantages of using 1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its potent biological activity. 1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide exhibits potent anticancer and neuroprotective activity, which makes it an attractive candidate for drug development. However, the major limitation of using 1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide. One of the major areas of research is the development of 1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide-based drugs for the treatment of cancer and Alzheimer's disease. Several studies have reported that 1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide exhibits potent biological activity, which makes it an attractive candidate for drug development. Another area of research is the development of novel synthesis methods for 1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide, which could improve the yield and purity of the compound.
Conclusion:
In conclusion, 1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide is a pyrrolidine derivative that exhibits potent biological activity. 1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in various scientific fields, including cancer and Alzheimer's disease. The mechanism of action of 1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the inhibition of various enzymes and proteins that are involved in the regulation of cell proliferation, apoptosis, and the cell cycle. 1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide exhibits several biochemical and physiological effects, including antioxidant and anti-inflammatory activity. The major advantages of using 1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments are its potent biological activity, while the major limitation is its low solubility in water. There are several future directions for the research on 1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide, including the development of 1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide-based drugs and novel synthesis methods.
合成法
The synthesis of 1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 1-(2,5-dimethylphenyl)pyrrolidine-2,5-dione with 4-nitroaniline in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism to yield 1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide in good yields. The purity of 1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide can be improved by recrystallization from a suitable solvent.
特性
IUPAC Name |
1-(2,5-dimethylphenyl)-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12-3-4-13(2)17(9-12)21-11-14(10-18(21)23)19(24)20-15-5-7-16(8-6-15)22(25)26/h3-9,14H,10-11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFVNNPPKXRAIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6057098 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B5237030.png)
![4-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5237037.png)
![N-(4-ethoxyphenyl)-2-{[N-(2-phenylethyl)glycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5237048.png)

![2-bromo-N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5237068.png)
![ethyl 2-[(2-methyl-4-quinolinyl)amino]benzoate](/img/structure/B5237084.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B5237086.png)

![(4-{[3-(2-furoylamino)benzoyl]amino}phenyl)acetic acid](/img/structure/B5237108.png)
